molecular formula C7H3Cl3O2 B13215563 2,3-Dichlorophenyl chloroformate

2,3-Dichlorophenyl chloroformate

Cat. No.: B13215563
M. Wt: 225.5 g/mol
InChI Key: YFQZBMRXUAEGOP-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a chloroformate group. It is commonly used as a reagent in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl chloroformate typically involves the reaction of 2,3-dichlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive gas. The reaction is conducted in a well-ventilated area with appropriate safety measures in place.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reaction with amines typically occurs in the presence of a base to neutralize the hydrochloric acid formed.

    Alcohols: Reaction with alcohols also requires a base to absorb the hydrochloric acid byproduct.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl chloroformate involves its reactivity as a chloroformate ester. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The molecular targets and pathways involved in these reactions are primarily based on nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichlorophenyl chloroformate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more reactive compared to other chloroformates, providing distinct advantages in specific synthetic applications.

Properties

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5 g/mol

IUPAC Name

(2,3-dichlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3Cl3O2/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H

InChI Key

YFQZBMRXUAEGOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC(=O)Cl

Origin of Product

United States

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